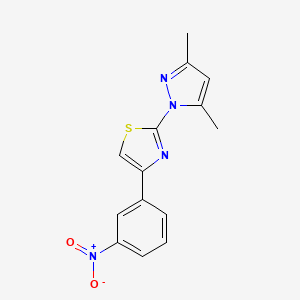![molecular formula C17H17ClN2OS B2595589 2-[3-(4-chlorophenoxy)propylsulfanylmethyl]-1H-benzimidazole CAS No. 867041-75-6](/img/structure/B2595589.png)
2-[3-(4-chlorophenoxy)propylsulfanylmethyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-chlorophenoxy)propylsulfanylmethyl]-1H-benzimidazole is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. It is a benzimidazole derivative that has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Synthesis and Antimicrobial Activities : The synthesis of benzimidazole derivatives, including structures similar to 2-[3-(4-chlorophenoxy)propylsulfanylmethyl]-1H-benzimidazole, has been investigated for their antibacterial and antifungal activities. These compounds show significant antimicrobial efficacy, highlighting their potential in developing new antimicrobial agents (Kaplancıklı et al., 2004).
Agricultural Applications : Polymeric and solid lipid nanoparticles incorporating carbendazim and tebuconazole, compounds structurally related to the target chemical, have been developed for sustained release in agricultural applications. These systems offer benefits such as enhanced stability, reduced environmental toxicity, and improved efficacy against fungal diseases in plants (Campos et al., 2015).
Antioxidant Activities : Benzimidazole derivatives have been synthesized and evaluated for their antioxidant activities, demonstrating significant potential in mitigating oxidative stress. This research indicates their applicability in designing antioxidant therapies (Menteşe et al., 2015).
Anticancer and Corrosion Inhibition
Anticancer Activity : Novel benzimidazole derivatives have been synthesized and shown to possess anticancer activity against various cancer cell lines, including HepG2 liver cancer cells. These findings open avenues for the development of new anticancer drugs (Khalifa et al., 2018).
Corrosion Inhibition : Benzimidazole derivatives have been evaluated as corrosion inhibitors for mild steel in acidic media, demonstrating significant efficacy. This suggests their potential application in protecting industrial materials against corrosion (Rouifi et al., 2020).
Propiedades
IUPAC Name |
2-[3-(4-chlorophenoxy)propylsulfanylmethyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS/c18-13-6-8-14(9-7-13)21-10-3-11-22-12-17-19-15-4-1-2-5-16(15)20-17/h1-2,4-9H,3,10-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXMZUJCFIOCEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSCCCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-chlorophenoxy)propylsulfanylmethyl]-1H-benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2595508.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]ethanesulfonamide](/img/structure/B2595512.png)


![3-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid](/img/structure/B2595518.png)
![benzofuran-2-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2595520.png)
![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}isonicotinamide](/img/structure/B2595521.png)
![4-((4-Fluorophenyl)sulfonyl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)butan-1-one](/img/structure/B2595522.png)

![5-(6-Chloropyridin-3-yl)-3-oxo-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]pent-4-enenitrile](/img/structure/B2595524.png)

![2-Methyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B2595528.png)
